2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol

Catalog No.
S13393040
CAS No.
88793-45-7
M.F
C8H12ClN5O4
M. Wt
277.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azaned...

CAS Number

88793-45-7

Product Name

2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol

IUPAC Name

2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C8H12ClN5O4

Molecular Weight

277.66 g/mol

InChI

InChI=1S/C8H12ClN5O4/c9-5-7(13(1-3-15)2-4-16)12-6(10)8(11-5)14(17)18/h15-16H,1-4H2,(H2,10,12)

InChI Key

QYLSTKQFYNUKCI-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N

The compound 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is a synthetic organic molecule characterized by its unique structure, which includes a pyrazine ring substituted with an amino group, a chloro group, and a nitro group. This compound features a diethanolamine moiety, which contributes to its potential solubility and reactivity. The molecular formula for this compound is C10H14ClN5O2C_{10}H_{14}ClN_5O_2, and it has a molar mass of approximately 273.7 g/mol.

The chemical reactivity of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol can be attributed to the presence of functional groups such as the amino and nitro groups. Typical reactions may include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in substitution reactions.
  • Reduction reactions: The nitro group can be reduced to an amine under appropriate conditions.
  • Esterification: The hydroxyl groups from the diethanolamine component can undergo esterification with carboxylic acids.

These reactions are significant for modifying the compound for various applications in medicinal chemistry and material science.

The synthesis of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol typically involves multi-step organic synthesis techniques:

  • Preparation of 6-Amino-3-chloro-5-nitropyrazine: This can be achieved through nitration and chlorination of pyrazine derivatives followed by amination.
  • Formation of the diethanolamine linkage: This step involves reacting the prepared pyrazine derivative with diethanolamine under controlled conditions to ensure proper formation of the azanediyl bond.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The potential applications of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol include:

  • Pharmaceutical development: Due to its possible antimicrobial and antitumor properties.
  • Chemical probes: For studying biological pathways involving pyrazine derivatives.
  • Material science: As a building block for synthesizing polymers or other materials with specific properties.

Interaction studies involving 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol could focus on:

  • Protein binding assays: To determine how this compound interacts with various proteins or enzymes.
  • Cellular uptake studies: Understanding how effectively this compound enters cells could provide insights into its bioavailability and efficacy.
  • Mechanistic studies: Investigating how this compound affects cellular pathways or targets could elucidate its potential therapeutic roles.

Several compounds share structural similarities with 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol, including:

  • 6-Amino-3-chloropyrazine
    • Structure: Similar pyrazine core without nitro substitution.
    • Activity: Potentially less active due to lack of nitro group.
  • 5-Nitro-6-amino-pyrazine
    • Structure: Contains nitro but lacks chloro substitution.
    • Activity: May exhibit different biological properties due to structural differences.
  • Diethanolamine
    • Structure: Lacks aromatic substitution but shares the diethanolamine moiety.
    • Activity: Primarily used in industrial applications rather than biological contexts.

Uniqueness

The uniqueness of 2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol lies in its combination of multiple functional groups (amino, chloro, nitro) on a pyrazine scaffold linked through a diethanolamine structure. This combination may offer distinct reactivity profiles and biological activities not present in similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

277.0577816 g/mol

Monoisotopic Mass

277.0577816 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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